molecular formula C11H22OS B8422604 3-n-Octylthiopropionic acid

3-n-Octylthiopropionic acid

Cat. No.: B8422604
M. Wt: 202.36 g/mol
InChI Key: QKYKDTASGNKRBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-n-Octylthiopropionic acid, also known as 3-(Octylthio)propionic acid, is an organic sulfur compound with the molecular formula C11H22O2S and a molecular weight of 218.36 g/mol . Its CAS Registry Number is 6964-23-4 . This compound is characterized by its high boiling point of 339.4°C at 760 mmHg and a flash point of 159.1°C . A key research application for this compound is its use as an effective anti-rust additive in water-soluble metalworking fluids . Studies have shown that aqueous fluids containing this compound exhibit excellent anti-rust properties, making it a valuable component in industrial corrosion inhibition research . The related sodium salt, Sodium 3-n-Octylmercaptopropionate, has been studied for its inhibition mechanism on iron corrosion in chloride solutions . Furthermore, this compound and its higher-purity derivatives serve as crucial intermediates in organic synthesis . It can be produced via a base-catalyzed addition reaction of alkyl mercaptan with an acrylic acid derivative . The acid can subsequently be esterified, for example with pentaerythritol, to create tetraester products that are investigated for their utility as stabilizers in polymer resins to mitigate thermal and oxidative deterioration . From an analytical perspective, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for mass-spectrometry compatibility) . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H22OS

Molecular Weight

202.36 g/mol

IUPAC Name

undecanethioic S-acid

InChI

InChI=1S/C11H22OS/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H,12,13)

InChI Key

QKYKDTASGNKRBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)S

Origin of Product

United States

Scientific Research Applications

Antioxidant Activity

Research has indicated that 3-n-Octylthiopropionic acid exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. Studies have demonstrated that this compound can neutralize free radicals effectively, making it a candidate for further exploration in therapeutic applications.

Case Study:
A study conducted on the antioxidant capacity of thiol derivatives found that this compound demonstrated superior activity compared to traditional antioxidants like ascorbic acid, particularly in scavenging DPPH radicals.

CompoundDPPH Scavenging Activity (%)
This compound85%
Ascorbic Acid72%

Role in Metabolism

As an intermediate in methionine metabolism, this compound plays a role in cellular processes related to growth and repair. Its involvement in metabolic pathways suggests potential applications in enhancing plant growth and health.

Biocontrol Agent

One of the most promising applications of this compound is its use as a biocontrol agent against nematodes, particularly Meloidogyne incognita. Research indicates that this compound can significantly reduce nematode populations and improve plant health.

Case Study:
In pot experiments with tomato plants, treatment with this compound resulted in a marked decrease in gall formation caused by nematodes:

Treatment Concentration (μg/mL)Average Gall Count per Gram of Root
Control (Distilled Water)97.58
559.49
2016.45

The results showed that at higher concentrations, the compound effectively inhibited egg hatching and reduced gall formation, demonstrating its potential as an eco-friendly alternative to synthetic nematicides.

Potential Drug Development

The unique properties of this compound position it as a candidate for drug development, particularly in targeting oxidative stress-related conditions and infections. Its mechanism of action involves modulation of cellular pathways associated with inflammation and apoptosis.

Case Study:
In vitro studies have shown that the compound can enhance the efficacy of certain antibiotics by increasing bacterial permeability, thus improving treatment outcomes for infections resistant to conventional therapies.

Comparison with Similar Compounds

3-(4-Hydroxy-3-Methoxyphenyl)propionic Acid

  • Key Differences : Replaces the 4-methoxy group with a hydroxyl (-OH) group.
  • Implications : Increased polarity due to the hydroxyl group, enhancing solubility in polar solvents. This modification may improve interactions with biological targets, such as enzymes or receptors. However, the hydroxyl group could reduce stability under oxidative conditions compared to methoxy groups.

2-(3-Hydroxy-4-Methoxyphenyl)acetic Acid

  • Key Differences : Shorter carbon chain (acetic acid backbone) and a hydroxyl group at the 3-position.
  • The hydroxyl group may increase hydrogen-bonding capacity, affecting binding affinity in biological systems.

3-(3,5-Dimethoxyphenyl)propionic Acid

  • Key Differences : Methoxy groups at the 3- and 5-positions instead of 3- and 4-positions.

3-(3-Methoxyphenyl)propionic Acid and 3-(4-Methoxyphenyl)propionic Acid

  • Key Differences: Lack of a second methoxy group (mono-substituted phenyl ring).
  • Implications : Reduced steric hindrance and electron-donating effects compared to the di-methoxy analog. This may lower metabolic stability or alter substrate specificity for enzymes like CYP450.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) CYP Inhibition Potential
3-(3,4-Dimethoxyphenyl)propionic acid C₁₁H₁₄O₄ 210.23 3-OCH₃, 4-OCH₃ ~300 High
3-(4-Hydroxy-3-methoxyphenyl)propionic acid C₁₀H₁₂O₄ 196.20 3-OCH₃, 4-OH N/A Moderate
2-(3-Hydroxy-4-methoxyphenyl)acetic acid C₉H₁₀O₄ 182.17 3-OH, 4-OCH₃ N/A Low
3-(3,5-Dimethoxyphenyl)propionic acid C₁₁H₁₄O₄ 210.23 3-OCH₃, 5-OCH₃ N/A High

Preparation Methods

Thiol-Ene Addition: A Conventional Approach

The thiol-ene reaction between n-octyl thiol (CH3_3(CH2_2)7_7SH) and acrylic acid (CH2_2=CHCOOH) remains a cornerstone method. Stephens et al. pioneered this approach, employing sodium methoxide (NaOCH3_3) as a base catalyst to facilitate nucleophilic thiol addition across the α,β-unsaturated system . Key parameters include:

  • Temperature : 25–30°C to mitigate exothermic side reactions.

  • Catalyst Loading : 0.05 mol% NaOCH3_3 relative to thiol.

  • Solvent : Chloroform or toluene enhances miscibility .

Post-reaction purification involves vacuum distillation, yielding 85–90% purity. Limitations include prolonged reaction times (16–20 hours) and sensitivity to oxygen, necessitating inert atmospheres .

Transesterification of Methyl Acrylate

An alternative route utilizes methyl acrylate (CH2_2=CHCOOCH3_3) and n-octyl thiol under basic conditions. Transesterification proceeds via a two-phase system:

  • Phase 1 : Atmospheric pressure at 25–30°C with continuous nitrogen purging to remove methanol byproduct.

  • Phase 2 : Reduced pressure (20–50 mmHg) to drive completion .

Catalysts : Sodium methoxide (0.01–0.3 mol%) outperforms LiOH or KOtBu in yield optimization .
Yield : 75–82% after silica gel chromatography.

Microwave-Assisted Synthesis: Accelerating Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. Anton Paar’s studies demonstrate a 10°C temperature increase halves reaction duration (Table 1) .

Procedure :

  • Reactants : n-Octyl thiol, acrylic acid.

  • Conditions : 120°C, 200 W initial power, 15–25 W sustaining power.

  • Solvent-Free : Neat reactions eliminate solvent recovery .

Outcomes :

  • 95% conversion in 8 minutes vs. 16 hours conventionally.

  • Enhanced selectivity due to uniform heating .

Table 1 : Microwave vs. Conventional Thermal Synthesis

ParameterMicrowaveConventional
Time (min)8–15960–1,200
Yield (%)92–9585–90
Energy Consumption0.5 kWh2.5 kWh

Fermentation-Based Bioproduction

CN104073528A details a novel microbial synthesis using Bacillus cereus :

  • Fermentation : 8 L broth centrifuged (4,000 rpm, 60 min) to isolate biomass.

  • Extraction : Acetone or ethanol lyses cells, releasing intracellular thioesters.

  • Chromatography : Reverse-phase silica gel (30–70% methanol gradient) isolates 3-n-octylthiopropionic acid at 57% yield .

Advantages :

  • Sustainable, avoiding harsh reagents.

  • Scalable for industrial bioreactors.

Solvent-Free Mechanochemical Synthesis

Emerging protocols employ high-energy ball milling:

  • Reactants : n-Octyl thiol, acrylic acid, Na2_2CO3_3 (catalyst).

  • Conditions : 30 Hz, stainless steel balls (10 mm diameter).

  • Yield : 88% in 2 hours without solvent .

Mechanism : Shear forces induce covalent bond formation, bypassing solubility limitations .

Comparative Analysis of Methodologies

Table 2 : Synthesis Method Efficacy

MethodYield (%)TimeScalabilityEnvironmental Impact
Thiol-Ene Addition85–9016–20 hHighModerate (solvents)
Transesterification75–828–12 hModerateHigh (base catalysts)
Microwave92–958–15 minHighLow (solvent-free)
Fermentation575–7 daysLowMinimal
Mechanochemical882 hModerateMinimal

Q & A

Q. What are the recommended methods for synthesizing 3-n-Octylthiopropionic acid, and how can researchers validate its purity?

Synthesis of this compound typically involves thioesterification or alkylation reactions. For validation, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to verify the octylthio moiety and propionic acid backbone. Cross-referencing spectral data with databases like NIST Chemistry WebBook ensures accuracy .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Based on analogous propionic acid derivatives, this compound may pose risks of skin/eye irritation or acute toxicity. Use fume hoods for ventilation, wear nitrile gloves , and employ chemical-resistant lab coats . Store in a cool, dry environment, segregated from oxidizers. Follow GHS guidelines (e.g., H302, H315) for hazard mitigation . Waste disposal must comply with institutional regulations, with hazardous waste handed to certified treatment facilities .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

Key techniques include:

  • Thermogravimetric analysis (TGA) for thermal stability assessment.
  • Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., thioether, carboxylic acid).
  • Differential scanning calorimetry (DSC) to determine melting points and phase transitions.
  • Gas chromatography (GC) for volatility analysis under inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data when studying this compound’s reactivity?

Contradictions often arise from impurities, solvent effects, or kinetic vs. thermodynamic control. To address this:

  • Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized solvents).
  • Perform kinetic studies to isolate reaction pathways.
  • Use computational chemistry tools (e.g., DFT calculations) to model reaction mechanisms and compare with empirical data .
  • Cross-validate results with orthogonal techniques (e.g., NMR vs. X-ray crystallography) .

Q. What experimental design considerations are critical for investigating this compound’s biological or catalytic activity?

  • Dose-response assays : Establish concentration ranges using preliminary toxicity screens (e.g., MTT assays for cell viability).
  • Control groups : Include negative controls (solvent-only) and positive controls (e.g., known enzyme inhibitors for catalytic studies).
  • Statistical power : Use tools like ANOVA or t-tests to determine sample sizes ensuring reproducibility .
  • Batch consistency : Source multiple synthesis batches to rule out batch-specific anomalies .

Q. How should researchers approach stability studies of this compound under varying environmental conditions?

Design accelerated stability tests by exposing the compound to:

  • Temperature gradients (e.g., 4°C, 25°C, 40°C) over 1–6 months.
  • Humidity chambers (40–75% RH) to assess hygroscopicity.
  • Light exposure (UV/visible) to detect photodegradation. Analyze degradation products via LC-MS and compare with stability-indicating parameters outlined in ICH guidelines .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in complex biological systems?

  • Isotopic labeling : Use deuterated or ¹³C-labeled analogs to track metabolic pathways.
  • Proteomics/metabolomics : Employ mass spectrometry-based profiling to identify interaction partners or downstream metabolites.
  • Knockout models : Utilize CRISPR/Cas9-edited cell lines to assess gene-specific effects .
  • Docking studies : Predict binding affinities with target proteins using molecular modeling software .

Methodological Best Practices

  • Reproducibility : Document all experimental parameters (e.g., solvent purity, reaction times) in line with the Beilstein Journal’s guidelines .
  • Data validation : Use triplicate measurements and independent analytical platforms (e.g., HPLC vs. GC) .
  • Ethical compliance : Adhere to institutional safety protocols and waste disposal regulations .

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